molecular formula C34H36ClN3O10 B110301 Zorubicin HCl CAS No. 36508-71-1

Zorubicin HCl

Cat. No.: B110301
CAS No.: 36508-71-1
M. Wt: 682.1 g/mol
InChI Key: NKFHKYQGZDAKMX-UHFFFAOYSA-N
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Description

Zorubicin HCl, also known as benzoylhydrazone daunorubicin, is a semisynthetic compound derived from daunorubicin. It is primarily known for its antitumor activity and is used in chemotherapy, particularly for treating acute myelocytic leukemia. This compound is valued for its lower toxicity and cardiotoxicity compared to other anthracyclines .

Mechanism of Action

Target of Action

Zorubicin HCl, also known as Rubidazone, is a drug of the anthracycline class . The primary targets of Zorubicin are DNA and topoisomerase II . DNA is the genetic material of cells, and topoisomerase II is an enzyme that controls the changes in DNA structure by catalyzing the breaking and rejoining of the phosphodiester backbone of DNA strands during the normal cell cycle.

Mode of Action

Zorubicin interacts with its targets by intercalating into DNA and interacting with topoisomerase II . Intercalation involves the insertion of molecules between the planar bases of DNA, which disrupts the normal functioning of DNA and inhibits DNA replication and transcription. The interaction with topoisomerase II further inhibits DNA synthesis and function .

Biochemical Pathways

The inhibition of dna and topoisomerase ii disrupts the normal cell cycle, preventing the replication of cancer cells and leading to cell death .

Result of Action

The result of Zorubicin’s action is the inhibition of DNA synthesis and function, which prevents the replication of cancer cells and leads to cell death . This makes Zorubicin an effective chemotherapy for a variety of cancer types .

Preparation Methods

Zorubicin HCl is synthesized through a series of chemical reactions starting from daunorubicin. The synthetic route involves the formation of a benzoylhydrazone derivative. The process typically includes the following steps:

Industrial production methods involve large-scale synthesis using high-pressure liquid chromatography to ensure the stability and purity of rubidazone .

Chemical Reactions Analysis

Zorubicin HCl undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are daunorubicin and its derivatives .

Scientific Research Applications

Zorubicin HCl has several scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

N-[1-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethylideneamino]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H35N3O10.ClH/c1-15-28(38)20(35)12-23(46-15)47-22-14-34(44,16(2)36-37-33(43)17-8-5-4-6-9-17)13-19-25(22)32(42)27-26(30(19)40)29(39)18-10-7-11-21(45-3)24(18)31(27)41;/h4-11,15,20,22-23,28,38,40,42,44H,12-14,35H2,1-3H3,(H,37,43);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFHKYQGZDAKMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)C6=CC=CC=C6)C)O)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36ClN3O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

682.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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